Mirodenafil-d7 Dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

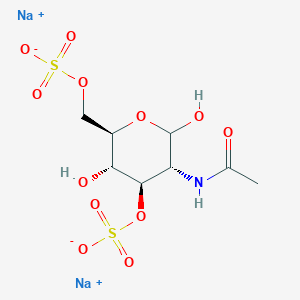

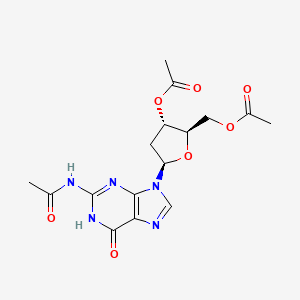

Mirodenafil-d7 Dihydrochloride is a deuterated form of Mirodenafil, a selective phosphodiesterase type 5 (PDE5) inhibitor. It is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of Mirodenafil. The compound is known for its potential therapeutic applications, particularly in the treatment of erectile dysfunction and Alzheimer’s disease .

Métodos De Preparación

The synthesis of Mirodenafil-d7 Dihydrochloride involves the incorporation of deuterium atoms into the Mirodenafil molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The synthetic route includes the following steps:

Deuteration of starting materials: The initial step involves the deuteration of specific starting materials using deuterium gas or deuterated reagents.

Formation of the core structure: The deuterated starting materials undergo a series of reactions, including condensation and cyclization, to form the core structure of Mirodenafil.

Introduction of functional groups: Functional groups are introduced through substitution reactions to complete the synthesis of Mirodenafil-d7.

Formation of dihydrochloride salt: The final step involves the formation of the dihydrochloride salt by reacting Mirodenafil-d7 with hydrochloric acid.

Análisis De Reacciones Químicas

Mirodenafil-d7 Dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: Mirodenafil-d7 can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield various hydrolysis products

Aplicaciones Científicas De Investigación

Mirodenafil-d7 Dihydrochloride has several scientific research applications, including:

Pharmacokinetic studies: The compound is used to study the absorption, distribution, metabolism, and excretion (ADME) of Mirodenafil in biological systems.

Pharmacodynamic studies: Researchers use Mirodenafil-d7 to investigate the pharmacological effects and mechanisms of action of Mirodenafil.

Alzheimer’s disease research: Mirodenafil-d7 is being studied for its potential neuroprotective effects and its ability to ameliorate Alzheimer’s-like pathology by modulating various signaling pathways.

Erectile dysfunction research: The compound is used to explore the efficacy and safety of Mirodenafil in treating erectile dysfunction.

Mecanismo De Acción

Mirodenafil-d7 Dihydrochloride exerts its effects by inhibiting the enzyme phosphodiesterase type 5 (PDE5). This inhibition leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in smooth muscle relaxation and increased blood flow. The compound also modulates various signaling pathways, including the cGMP/protein kinase G (PKG)/cAMP-responsive element-binding protein (CREB) pathway, glycogen synthase kinase 3β (GSK-3β) activity, and the Wnt/β-catenin signaling pathway .

Comparación Con Compuestos Similares

Mirodenafil-d7 Dihydrochloride belongs to the class of PDE5 inhibitors, which includes compounds such as:

Sildenafil: Known for its use in treating erectile dysfunction and pulmonary arterial hypertension.

Tadalafil: Used for erectile dysfunction, benign prostatic hyperplasia, and pulmonary arterial hypertension.

Vardenafil: Primarily used for erectile dysfunction.

Avanafil: Another PDE5 inhibitor used for erectile dysfunction.

This compound is unique due to its deuterated nature, which provides advantages in pharmacokinetic studies by offering improved metabolic stability and reduced clearance rates compared to its non-deuterated counterparts .

Propiedades

Número CAS |

1329651-11-7 |

|---|---|

Fórmula molecular |

C₂₆H₃₂D₇Cl₂N₅O₅S |

Peso molecular |

611.63 |

Sinónimos |

5-Ethyl-3,5-dihydro-2-[5-[[4-(2-hydroxyethyl)-1-piperazinyl]sulfonyl]-2-(propoxy-d7)phenyl]-7-propyl-4H-pyrrolo[3,2-d]pyrimidin-4-one Hydrochloride; 4-[[3-(5-Ethyl-4,5-dihydro-4-oxo-7-propyl-1H-pyrrolo[3,2-d]pyrimidin-2-yl)-4-(propoxy-d7)phenyl]sulfo |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[(E)-butylideneamino]carbamate](/img/structure/B1147298.png)

![2-[2,7-Dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]oxirane](/img/structure/B1147311.png)